molecular formula C14H11N3O3S B5569329 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B5569329
M. Wt: 301.32 g/mol
InChI Key: HCVRZNKPSOSFFL-UHFFFAOYSA-N
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Description

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.05211239 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the synthesis and evaluation of various derivatives incorporating the 1,3,4-thiadiazole ring for antimicrobial screening. For instance, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed significant in vitro antibacterial and antifungal activities against common pathogens (Desai et al., 2013). Another study synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, finding compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020).

Antitumor Properties

A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed and evaluated for their in vitro antitumor activities. One derivative exhibited the best inhibitory effect against SKOV-3 cells, indicating potential for further exploration as antitumor agents (Almasirad et al., 2016).

Adenosine Receptor Antagonism

Novel classes of heterocyclic compounds were developed as adenosine antagonists based on a template approach. This led to the discovery of compounds with significant affinities for adenosine receptors, revealing insights into receptor-ligand interaction and highlighting the potential of thiazole or thiadiazole derivatives as promising candidates for further development (Muijlwijk-Koezen et al., 2001).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. Compounds with similar structures have been found to disrupt processes related to DNA replication .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVRZNKPSOSFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.